8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is C9H15NO3, and it has a molecular weight of 185.22 g/mol. This compound is classified as a spiro compound, which typically features two rings sharing a single atom, commonly a carbon atom. The presence of both oxygen and nitrogen in its structure gives it distinct chemical properties and potential biological activities .
The synthesis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one generally involves cyclization reactions of precursor molecules that contain both oxygen and nitrogen functionalities. A common synthetic route includes the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
The typical reaction conditions for synthesizing this compound may involve:
The molecular structure of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one features a spirocyclic arrangement with two oxygen atoms and one nitrogen atom incorporated into its framework. The InChI key for this compound is QFNUIVWDIVPKTD-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
| Property | Value |
|---|---|
| CAS Number | 2551115-76-3 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one |
| InChI | InChI=1S/C9H15NO3/c1-8(2)12-5-9(6-13-8)3-7(11)10-4-9/h3-6H2,1-2H3,(H,10,11) |
| Canonical SMILES | CC1(OCC2(CC(=O)NC2)CO1)C |
These structural details indicate the compound's potential reactivity and interactions with biological targets .
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is capable of undergoing various chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied .
The mechanism of action for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one involves its binding to specific molecular targets within biological systems. The spirocyclic structure allows it to interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the context in which the compound is utilized .
The physical form of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is typically a powder with a purity level of approximately 95%.
Key chemical properties include:
Due to its structural characteristics, this compound may exhibit stability under standard laboratory conditions but should be handled with care due to potential reactivity during chemical transformations .
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one has several notable applications in scientific research:
These applications highlight the compound's versatility and importance in both academic research and industrial settings .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: